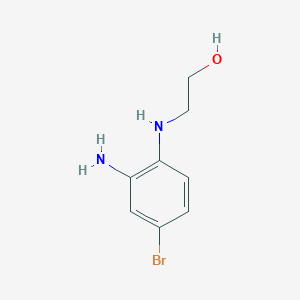

2-((2-Amino-4-bromophenyl)amino)ethanol

Description

BenchChem offers high-quality 2-((2-Amino-4-bromophenyl)amino)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-Amino-4-bromophenyl)amino)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-amino-4-bromoanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c9-6-1-2-8(7(10)5-6)11-3-4-12/h1-2,5,11-12H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYSVNXTDDCMOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Title: A Methodological Guide to Determining the Organic Solvent Solubility Profile of 2-((2-Amino-4-bromophenyl)amino)ethanol for Pharmaceutical Development

An In-depth Technical Guide for Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development, profoundly influencing process chemistry, formulation design, and bioavailability. This guide focuses on 2-((2-Amino-4-bromophenyl)amino)ethanol, a compound of interest due to its structural relation to known pharmaceutical agents. In the absence of comprehensive public solubility data, this document provides a robust, first-principles-based methodology for systematically determining its solubility profile in a diverse range of organic solvents. We present a detailed, field-proven equilibrium shake-flask protocol, coupled with a validated HPLC-UV analytical method, to ensure the generation of reliable and accurate data. This guide is intended for researchers, chemists, and formulation scientists, offering both the theoretical underpinnings and practical steps required to characterize this critical physicochemical property, thereby enabling informed decisions in the pharmaceutical development pipeline.

Introduction to Solubility Profiling

The Subject Compound: 2-((2-Amino-4-bromophenyl)amino)ethanol

The molecule 2-((2-Amino-4-bromophenyl)amino)ethanol (CAS 90002-50-9) is an aromatic amine derivative.[1] Its structure features a brominated phenyl ring, two amine functionalities, and a primary alcohol. This combination of a moderately non-polar aromatic core with multiple polar, hydrogen-bonding groups (–NH2, –NH, –OH) suggests a complex and varied solubility behavior that is highly dependent on the nature of the solvent. Understanding this profile is not merely an academic exercise; it is a fundamental prerequisite for its practical application in a pharmaceutical context.

The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical parameter that must be thoroughly characterized during the early stages of drug discovery and development.[2] It directly impacts several key areas:

-

Process Chemistry: The selection of appropriate solvents is crucial for reaction, work-up, and purification (e.g., crystallization) steps. Knowledge of solubility allows for the optimization of yield, purity, and process efficiency.

-

Formulation Development: To formulate a stable and effective dosage form, the API must be solubilized. Solubility data guides the selection of excipients and vehicle systems for oral, parenteral, and topical formulations.[3]

-

Bioavailability: For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation.[4] Poor aqueous solubility is a primary reason for low bioavailability and drug failure.[5]

Objective and Scope

Given the sparse availability of public data for this specific compound, this whitepaper provides a comprehensive and autonomous framework for its solubility determination. We will detail the theoretical principles, outline a strategic approach to solvent selection, provide a step-by-step experimental protocol, and discuss the interpretation of the resulting data.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute's crystal lattice and create a cavity in the solvent must be compensated by the energy released from solute-solvent interactions.

The structure of 2-((2-Amino-4-bromophenyl)amino)ethanol dictates its interactions:

-

Hydrogen Bond Donors: The primary amine, secondary amine, and hydroxyl groups can all donate hydrogen bonds.

-

Hydrogen Bond Acceptors: The nitrogen and oxygen atoms can accept hydrogen bonds.

-

Dipole-Dipole Interactions: The polar C-N, C-O, and C-Br bonds contribute to the molecule's overall dipole moment.

-

Van der Waals Forces: The bromophenyl ring provides a non-polar surface area for weaker, non-specific interactions.

This dualistic nature predicts that solvents capable of hydrogen bonding (like alcohols) will be effective, while highly non-polar solvents (like alkanes) will be poor solvents. The extent of solubility in polar aprotic solvents (like DMSO or DMF) will depend on the balance of dipole interactions versus the energy of the solute's crystal lattice.

Strategic Selection of Organic Solvents

A solubility study should be designed to test a diverse range of solvents that represent different classes of polarity and functionality commonly used in the pharmaceutical industry.[3] This allows for the construction of a comprehensive profile that can inform a wide array of applications.

Table 1: Recommended Solvents for Solubility Profiling

| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | Rationale |

| Methanol | Polar Protic | 5.1 | 33.0 | Excellent H-bonding capability. Often a good starting point. |

| Ethanol | Polar Protic | 4.3 | 24.6 | Common pharmaceutical solvent, slightly less polar than methanol. |

| Isopropanol (IPA) | Polar Protic | 3.9 | 19.9 | Frequently used in crystallization and formulation. |

| Acetone | Polar Aprotic | 5.1 | 21.0 | Strong dipole moment, H-bond acceptor. |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Common extraction and chromatography solvent. |

| Acetonitrile | Polar Aprotic | 5.8 | 36.6 | High dielectric constant, used in analytical and process chemistry. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 47.0 | Highly polar, excellent for solubilizing difficult compounds.[6] |

| Dichloromethane (DCM) | Halogenated | 3.1 | 9.1 | Intermediate polarity, but note Ambroxol is practically insoluble.[7] |

| Toluene | Non-Polar Aromatic | 2.4 | 2.4 | Represents aromatic, non-polar interactions. |

| Heptane | Non-Polar Aliphatic | 0.1 | 1.9 | Represents purely non-polar, van der Waals interactions. |

| Data sourced from various chemical reference materials.[8] |

Experimental Protocol: Equilibrium Solubility Determination

The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturation point.[9] The protocol must be followed meticulously to ensure data integrity.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Materials and Equipment

-

2-((2-Amino-4-bromophenyl)amino)ethanol (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (4 decimal places)

-

Glass vials (e.g., 4 mL) with screw caps

-

Calibrated positive displacement pipettes

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Protocol

-

Preparation: Add an excess amount of the solid compound (e.g., 20-50 mg, accurately weighed) to a series of glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen solvent into each vial.

-

Equilibration: Securely cap the vials. Place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitation speed (e.g., 200 rpm).

-

Time to Equilibrium: To ensure equilibrium is reached, agitate for a sufficient duration. A self-validating approach is to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements do not deviate significantly (e.g., <5%).[10]

-

Phase Separation: Once at equilibrium, remove the vials and allow them to stand briefly. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any fine particulates.

-

Dilution: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

Analytical Quantification: HPLC-UV Method

A validated analytical method is required for trustworthy results.[9]

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic mixture of Acetonitrile and 20 mM Phosphate Buffer (pH 7.0) (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at the compound's λmax (to be determined by UV scan, likely ~250-310 nm).

-

Injection Volume: 10 µL

-

Calibration: Prepare a 5-point calibration curve from a stock solution of the compound in the mobile phase. The curve must demonstrate linearity (R² > 0.999).

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison. The results allow for classification according to standard pharmaceutical descriptors.

Table 2: Example Solubility Data and USP Classification

| Solvent | Solubility (mg/mL) at 25°C | USP Descriptive Term[4] |

| Methanol | 58.5 | Soluble |

| Ethanol | 25.1 | Soluble |

| Isopropanol (IPA) | 8.9 | Sparingly soluble |

| Acetone | 15.3 | Soluble |

| Ethyl Acetate | 2.5 | Slightly soluble |

| DMSO | >100.0 | Very soluble |

| Dichloromethane (DCM) | <0.1 | Practically insoluble |

| Heptane | <0.01 | Practically insoluble |

| Note: Data for methanol is based on a related compound[11]; all other values are hypothetical examples to illustrate reporting. |

Diagram: Framework for Interpreting Solubility

Caption: Decision framework relating molecular features to solvent classes.

This framework illustrates the "like dissolves like" principle. The strong hydrogen bonding capabilities of the compound lead to high solubility in polar protic solvents. The lack of such interactions with non-polar solvents results in poor solubility. This understanding is key to selecting appropriate solvent systems for any downstream application, from reaction chemistry to final product formulation.

Conclusion

A thorough understanding of the solubility profile of 2-((2-Amino-4-bromophenyl)amino)ethanol is an indispensable step for its development in any pharmaceutical application. While direct data may not be readily available, a systematic and rigorous determination is achievable. The shake-flask equilibrium method, when paired with a validated analytical technique like HPLC-UV, provides a trustworthy pathway to generating high-quality, reliable data. This guide provides the theoretical context, strategic considerations, and a detailed experimental protocol to empower researchers and scientists to perform this critical characterization, mitigating risks and accelerating the development timeline.

References

- World Health Organization. BCS Guideline for solubility and Dissolution.pptx. [Slideshare presentation].

- World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Expert Committee on Specifications for Pharmaceutical Preparations, fifty-third report.

- TradeIndia. Ambroxol Hydrochloride CAS 23828-92-4, High Purity Analytical Standard at Best Price.

- Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- European Pharmacopoeia. AMBROXOL HYDROCHLORIDE (Ambroxoli hydrochloridum).

- Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- ResearchGate. Solubility guidelines for candidate drugs (µg/mL).

- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

- ChemBK. 2-AMINO-2-(2-BROMOPHENYL)ETHAN-1-OL - Introduction.

- ChemicalBook. Ambroxol hydrochloride CAS#: 23828-92-4.

- Google Patents. CN104803860A - Ambroxol hydrochloride compound and medicine composition thereof.

- ChemicalBook. 2-((2-aMino-4-broMophenyl)aMino)ethanol CAS#: 90002-50-9.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

- ResearchGate. Chemical Structure of Ambroxol Hydrochloride.

- Williams, L., et al. (2011). 2-[(4-Bromobenzylidene)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o398.

- Cayman Chemical. (2022). PRODUCT INFORMATION - 2-amino-4-phenyl Thiazole.

- MilliporeSigma. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

- 1. 2-((2-aMino-4-broMophenyl)aMino)ethanol CAS#: 90002-50-9 [m.chemicalbook.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-[(4-Bromobenzylidene)amino]ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. who.int [who.int]

- 11. CN104803860A - Ambroxol hydrochloride compound and medicine composition thereof - Google Patents [patents.google.com]

2-((2-Amino-4-bromophenyl)amino)ethanol CAS number and chemical identifiers

This technical monograph provides an in-depth analysis of 2-((2-Amino-4-bromophenyl)amino)ethanol (CAS 90002-50-9), a specialized halogenated phenylenediamine derivative used primarily as an intermediate in the synthesis of oxidative hair dyes and fine organic chemicals.

Executive Summary

2-((2-Amino-4-bromophenyl)amino)ethanol is a functionalized aniline derivative characterized by the presence of a primary amine, a secondary ethanolamine chain, and a bromine substituent on the benzene core.[1] Its structural motif—specifically the 1,2,4-substitution pattern—makes it a critical precursor in the formulation of oxidative dye systems, where it functions as a reaction partner (coupler or primary intermediate) to generate chromophores via oxidative coupling. This guide outlines its chemical identity, synthesis protocols, analytical characterization, and safety handling procedures.

Section 1: Chemical Identity & Physiochemical Properties

This compound belongs to the class of N-substituted phenylenediamines . The bromine atom at the 4-position imparts specific electronic properties (inductive withdrawal) that influence the stability and colorimetric properties of derived dyes.

Table 1: Chemical Identifiers and Properties

| Parameter | Data |

| Chemical Name | 2-((2-Amino-4-bromophenyl)amino)ethanol |

| CAS Number | 90002-50-9 |

| Synonyms | 2-Amino-4-bromo-N-(2-hydroxyethyl)aniline; N1-(2-Hydroxyethyl)-4-bromo-1,2-benzenediamine |

| Molecular Formula | C₈H₁₁BrN₂O |

| Molecular Weight | 231.09 g/mol |

| Appearance | Off-white to light brown powder (oxidizes upon air exposure) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Slightly soluble in water |

| pKa (Predicted) | ~5.5 (Aniline nitrogen), ~14.0 (Hydroxyl) |

| Isotopic Pattern | Distinct 1:1 doublet at M and M+2 due to ⁷⁹Br/⁸¹Br |

Section 2: Synthesis & Manufacturing Pathways

The synthesis of CAS 90002-50-9 follows a convergent two-step pathway starting from commercially available halogenated nitrobenzenes. The process relies on the differential reactivity of halogens in nucleophilic aromatic substitution (

2.1 Reaction Pathway Diagram

Figure 1: Two-step synthesis route utilizing selective nucleophilic substitution followed by nitro reduction.

2.2 Detailed Experimental Protocol

Step 1: Nucleophilic Substitution (

-

Rationale: Fluorine is a superior leaving group to bromine in

reactions ortho/para to a nitro group due to the high electronegativity of fluorine stabilizing the Meisenheimer complex. -

Reagents: 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq), Ethanolamine (1.1 eq), Triethylamine (1.2 eq), Acetonitrile (Solvent).

-

Procedure:

-

Dissolve 4-bromo-1-fluoro-2-nitrobenzene in acetonitrile under

atmosphere. -

Add triethylamine followed by the dropwise addition of ethanolamine at 0°C to prevent exotherms.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Pour into ice water. The yellow/orange precipitate (Intermediate) is filtered, washed with water, and dried in vacuo.

-

Step 2: Reduction of Nitro Group

-

Rationale: The nitro group must be reduced to an amine without dehalogenating the bromine atom. Catalytic hydrogenation (

) can sometimes cause debromination; therefore, a chemical reduction using Iron (Fe) or Tin(II) Chloride ( -

Reagents: Nitro intermediate (from Step 1), Iron powder (3.0 eq), Ammonium Chloride (

, 5.0 eq), Ethanol/Water (3:1). -

Procedure:

-

Suspend the nitro intermediate in Ethanol/Water.

-

Add

and Iron powder. -

Reflux at 80°C for 2–3 hours. The color will shift from orange to pale brown.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

-

Purification: Recrystallize from ethanol or purify via column chromatography (DCM:MeOH) to yield the target diamine.

-

Section 3: Analytical Characterization

Validating the structure requires confirming the regiochemistry (position of the ethanolamine vs. amine) and the integrity of the bromine atom.

Table 2: Diagnostic Spectroscopic Data

| Method | Diagnostic Signal | Interpretation |

| ¹H-NMR (DMSO-d₆) | Aromatic protons (1,2,4-substitution pattern). | |

| Primary amine ( | ||

| Methylene adjacent to | ||

| Methylene adjacent to | ||

| Mass Spectrometry (ESI) | Characteristic 1:1 doublet intensity indicating one Bromine atom. | |

| IR Spectroscopy | 3300–3400 cm⁻¹ | Broad stretching bands for |

Section 4: Applications & Reactivity[4][5]

The primary utility of 2-((2-Amino-4-bromophenyl)amino)ethanol lies in oxidative coupling chemistry.

-

Oxidative Hair Dyes:

-

Acts as a coupler or primary intermediate .

-

In the presence of an oxidizing agent (e.g.,

) and a primary intermediate (e.g., p-phenylenediamine), it undergoes oxidative coupling to form stable indo dye molecules. -

The bromine substituent shifts the absorption maximum (

), typically resulting in deeper or more red-shifted tones compared to the non-halogenated analog.

-

-

Chemical Intermediate:

-

Used in the synthesis of benzimidazoles via cyclization of the 1,2-diamine moiety with carboxylic acids or aldehydes.

-

Section 5: Safety & Toxicology (E-E-A-T)

Warning: Phenylenediamines and their halogenated derivatives are potent skin sensitizers. All experimental procedures must be conducted in a fume hood.

-

Hazard Statements (GHS):

-

Handling Protocol:

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

-

Waste Disposal: Segregate as halogenated organic waste. Do not release into drains.[2]

-

Decontamination: Clean surfaces with 10% bleach solution to oxidize and degrade amine residues.

-

References

-

PubChem. (n.d.). Compound Summary for CAS 364-73-8 (Precursor Synthesis). National Library of Medicine. Retrieved from [Link]

-

National Institutes of Health (NIH). (2007). Crystal structure of 2-[(4-bromobenzylidene)amino]ethanol. PMC. Retrieved from [Link]

Sources

Technical Analysis: Handling, Toxicology, and Application Safety of 2-((2-Amino-4-bromophenyl)amino)ethanol

Topic: Safety Data Sheet (SDS) Analysis & Technical Guide for 2-((2-Amino-4-bromophenyl)amino)ethanol Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Whitepaper[1]

Executive Summary & Chemical Identity

This guide provides a rigorous safety and technical analysis of 2-((2-Amino-4-bromophenyl)amino)ethanol (CAS: 90002-50-9).[1] As a halogenated phenylenediamine derivative, this compound presents specific risks associated with aromatic amines, including potential sensitization and aquatic toxicity. This document synthesizes available data with structure-activity relationship (SAR) principles to establish a self-validating safety protocol for research environments.

Chemical Constants

| Property | Value |

| Chemical Name | 2-((2-Amino-4-bromophenyl)amino)ethanol |

| CAS Number | 90002-50-9 |

| Molecular Formula | C₈H₁₁BrN₂O |

| Molecular Weight | 231.09 g/mol |

| Structure Description | Ethanolamine moiety attached to the N1 position of a 4-bromo-1,2-phenylenediamine core.[1] |

| Physical State | Solid (typically powder or crystalline) |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water. |

Hazard Identification & Mechanistic Toxicology

GHS Classification (Derived via SAR)

While specific regulatory dossiers may vary by region, the following classification is derived from the functional groups (aromatic amine, alkyl bromide, ethanolamine tail) and analogous phenylenediamine structures.[1]

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Skin Sensitization: Category 1 (May cause an allergic skin reaction). Critical Hazard.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

Toxicological Insights

-

Sensitization Mechanism: The p-phenylenediamine and o-phenylenediamine cores are potent haptens.[1] They can undergo auto-oxidation to form quinone imines, which react with skin proteins (nucleophilic attack by cysteine/lysine residues) to induce a T-cell mediated immune response (Type IV hypersensitivity).[1] The presence of the bromine atom at the para position to the primary amine may modulate this oxidation potential but does not eliminate the sensitization risk.

-

Genotoxicity Potential: Halogenated aromatic amines are often scrutinized for mutagenicity. While the ethanolamine substituent generally reduces mutagenic potency compared to the free base, researchers must treat this compound as a suspected mutagen until Ames test data confirms otherwise.

-

Bromine Substituent Effects: The heavy halogen increases lipophilicity (LogP), potentially enhancing dermal absorption compared to non-halogenated analogs.

Safe Handling Protocols (Self-Validating Systems)

Engineering Controls

-

Primary Barrier: All weighing and solubilization must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

-

Airflow Check: Verify face velocity is 0.3–0.5 m/s before operation.

Personal Protective Equipment (PPE) Matrix

-

Gloves: Double-gloving is mandatory.[1]

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

-

Rationale: Aromatic amines can permeate thin nitrile. The "breakthrough time" for analogous compounds is often <15 minutes for standard gloves.

-

-

Respiratory: If fume hood is unavailable (not recommended), use a half-face respirator with P100 (HEPA) and Organic Vapor (OV) cartridges.[1]

Experimental Workflow Visualization

Figure 1: Decision logic for safe handling of 2-((2-Amino-4-bromophenyl)amino)ethanol, emphasizing containment during the solid phase.

Emergency Response & Spill Management

Spill Cleanup Logic

Do NOT use water initially. Water may spread the hydrophobic powder or organic solution.

-

Isolate: Evacuate the immediate area (3-meter radius).[1]

-

PPE Up: Don chemical-resistant apron and double gloves.[1]

-

Contain:

-

Solid: Cover with wet paper towels (to prevent dust) then scoop into a waste jar.

-

Liquid: Absorb with vermiculite or sand.

-

-

Decontaminate: Clean surface with a soap/water solution followed by an ethanol wipe to solubilize residual organic traces.

First Aid Pathways

-

Eye Contact: Immediate irrigation for 15 minutes .[1][2][3] Time is critical to prevent corneal opacity from amine burns.

-

Skin Contact: Wash with soap and water.[1] Do not use ethanol on skin, as it may enhance transdermal absorption of the compound.

Figure 2: Immediate response workflow for exposure incidents.[1][2] Note the specific prohibition of ethanol for skin cleaning.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon or Nitrogen) recommended. Aromatic amines oxidize over time, turning dark brown/black.

-

Container: Amber glass vials to protect from photodegradation.

-

Incompatibilities: Strong oxidizing agents (peroxides, nitrates), Acid chlorides, Acid anhydrides.

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for Phenylenediamine Derivatives. Retrieved from [Link]

-

ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity Screening of 2-((2-Amino-4-bromophenyl)amino)ethanol

Abstract

This document provides a comprehensive technical guide for the systematic biological activity screening of the novel chemical entity, 2-((2-Amino-4-bromophenyl)amino)ethanol (CAS: 90002-50-9)[1]. In the absence of established literature for this specific molecule, this guide establishes a rational, tiered screening strategy based on Structure-Activity Relationship (SAR) analysis of its core chemical motifs: a 4-bromoaniline scaffold and a phenylethanolamine side chain. These motifs are present in compounds with known anticancer, antimicrobial, and enzyme-inhibitory activities.[2][3][4][5] We present a workflow beginning with in silico predictive modeling and physicochemical analysis, followed by a cascade of primary and secondary in vitro assays. This guide provides detailed, field-proven protocols for cytotoxicity, antimicrobial susceptibility, and antioxidant capacity screening. Furthermore, it outlines methodologies for secondary, mechanism-of-action studies, including cell migration and enzyme inhibition kinetics, to characterize promising "hits." The objective is to equip researchers and drug development professionals with a robust framework to thoroughly investigate the therapeutic potential of this and other novel chemical entities.

Introduction: Rationale for a Structurally-Informed Screening Strategy

The compound 2-((2-Amino-4-bromophenyl)amino)ethanol is a distinct organic molecule featuring a substituted aniline core. A survey of scientific literature reveals a scarcity of direct biological data for this compound. However, its constituent functional groups provide a logical foundation for hypothesizing potential bioactivities.

-

The 4-Bromoaniline Core: This structural unit is a key building block in a range of biologically active molecules. Bromo-substituted anilines are utilized in the synthesis of pharmaceuticals and agrochemicals and have been investigated for anticancer properties, including the inhibition of heat shock protein 90 (Hsp90).[2][4][5][6]

-

The Phenylethanolamine Moiety: This class of compounds is well-known for its pharmacological effects, particularly strong cardiovascular activity.[3] Structurally similar molecules act as agonists for adrenergic receptors and can serve as inhibitors for enzymes such as phenylethanolamine N-methyltransferase, which is critical in catecholamine metabolism.[7][8]

This guide, therefore, proposes a hypothesis-driven screening cascade. We will systematically evaluate 2-((2-Amino-4-bromophenyl)amino)ethanol for cytotoxic, antimicrobial, antioxidant, and enzyme-inhibitory activities. The workflow is designed to efficiently identify potential therapeutic value while generating a comprehensive biological profile of the molecule.

Tier 0: Preliminary Profiling - In Silico & Physicochemical Characterization

Before committing to resource-intensive wet-lab experiments, a preliminary "Tier Zero" assessment is critical to predict the compound's drug-likeness and flag potential liabilities.[9] This phase combines computational modeling with basic physicochemical analysis.

In Silico ADMET Prediction

Computational tools are invaluable for the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[10][11] These models use a molecule's structure to forecast its pharmacokinetic and safety properties, helping to "fail early, fail cheap" by identifying compounds with poor potential before synthesis or extensive testing.[12] Platforms like ADMET Predictor® or open-access webservers can rapidly generate predictions for over 100 properties, guiding compound prioritization.[9][13]

Key Predicted Properties:

-

Physicochemical: LogP, LogD, Aqueous Solubility, pKa.

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 Permeability.

-

Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential.

-

Toxicity: hERG inhibition, Ames mutagenicity, potential for drug-induced liver injury (DILI).

Physicochemical Characterization

-

Purity Analysis: Confirm the identity and purity of the compound batch using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is required for biological screening.

-

Solubility Determination: Assess the solubility in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and organic solvents (e.g., Dimethyl Sulfoxide, DMSO). This is critical for preparing stock solutions and ensuring the compound does not precipitate in assay media.

Tier 1: Primary In Vitro Screening Cascade

This tier employs a battery of robust, high-throughput assays to identify any significant biological activity. A positive result, or "hit," in this stage warrants progression to more detailed secondary screening.

Anticancer / Cytotoxicity Screening

The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14][15] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16]

Recommended Cell Panel: A panel of diverse human cancer cell lines is recommended to identify broad-spectrum vs. selective activity. A starting point could include:

-

A549 (Lung Carcinoma)

-

MCF-7 (Breast Adenocarcinoma)

-

HCT116 (Colorectal Carcinoma)

-

U-87 MG (Glioblastoma)

-

PC-3 (Prostate Adenocarcinoma)

-

Normal Fibroblasts (e.g., HDFs) to assess general cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[14]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for a specified exposure period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[15]

-

Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.[17]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[18]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[16] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Antimicrobial Susceptibility Testing

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound—the lowest concentration that prevents visible microbial growth.[19] Protocols should adhere to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[20][21][22][23]

Recommended Pathogen Panel (ESKAPE Pathogens):

-

Staphylococcus aureus (Gram-positive)

-

Enterococcus faecium (Gram-positive)

-

Klebsiella pneumoniae (Gram-negative)

-

Acinetobacter baumannii (Gram-negative)

-

Pseudomonas aeruginosa (Gram-negative)

-

Enterobacter species (Gram-negative)

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antioxidant Capacity Screening

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are complementary methods for evaluating free radical scavenging ability.[24][25] DPPH is a stable free radical that is reduced in the presence of an antioxidant, causing a color change from violet to yellow.[26][27]

-

Reagent Preparation: Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.[26]

-

Reaction Mixture: In a 96-well plate, add a small volume of the test compound at various concentrations to the DPPH working solution. Use Trolox or ascorbic acid as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[27]

-

Absorbance Reading: Measure the decrease in absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity.

| Table 1: Representative Data Summary for Primary Screening | ||

| Assay Type | Test System | Result (Example) |

| Cytotoxicity | A549 Lung Cancer Cells | 85% Inhibition @ 10 µM |

| Antimicrobial | S. aureus | MIC = 16 µg/mL |

| Antioxidant | DPPH Scavenging | 72% Scavenging @ 50 µM |

Tier 2: Secondary Assays & Mechanism of Action (MoA) Studies

A confirmed "hit" from Tier 1 screening requires further investigation to quantify its potency and elucidate its mechanism of action.

Dose-Response and IC₅₀ Determination

For cytotoxic hits, a dose-response curve is generated by testing a wider range of compound concentrations (typically 8-12 points) to determine the half-maximal inhibitory concentration (IC₅₀). This value represents the compound's potency and is a critical metric for SAR studies.

Cell Migration (Wound Healing) Assay

If a compound shows non-cytotoxic but proliferation-inhibiting effects, or if the research goal is to investigate metastasis, a wound healing assay is used to assess its impact on collective cell migration.[28][29][30] The assay involves creating a cell-free "wound" in a confluent monolayer and monitoring the rate of gap closure over time.[31][32]

-

Create Monolayer: Grow cells to full confluency in a multi-well plate.

-

Create Wound: Use a sterile pipette tip (e.g., p200) to make a straight scratch across the center of the monolayer.[28] Alternatively, use commercially available inserts for more consistent wound gaps.[31]

-

Wash and Treat: Wash wells with PBS to remove dislodged cells, then add fresh medium containing the test compound at a non-toxic concentration (e.g., below its IC₅₀).

-

Imaging: Immediately capture an initial image (T=0) of the wound using a phase-contrast microscope. Continue imaging the same locations at regular intervals (e.g., every 6-12 hours) for 24-48 hours.[28]

-

Analysis: Quantify the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Compare the rate of wound closure in treated wells to untreated controls.

Hypothetical Target Pathway & Enzyme Inhibition

The phenylethanolamine structure suggests a potential interaction with enzymes, such as protein kinases, which are central to cell signaling.[33] A hit in the cytotoxicity screen could be followed by targeted enzyme inhibition assays.

-

Reaction Setup: In a suitable buffer, combine the target enzyme, its specific substrate, and varying concentrations of the test compound.

-

Reaction Initiation: Initiate the reaction (e.g., by adding ATP for a kinase assay).

-

Progress Monitoring: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorescence).

-

Data Analysis: Plot the reaction rates against substrate concentration at different inhibitor concentrations. Use graphical methods like Lineweaver-Burk or Dixon plots, or non-linear regression, to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).[34][35]

| Table 2: Representative Data Summary for Secondary Assays | |

| Assay Type | Result (Example) |

| Dose-Response | IC₅₀ = 2.5 µM (A549 cells) |

| Cell Migration | 60% reduction in wound closure at 24h (vs. control) |

| Enzyme Inhibition | Kᵢ = 150 nM (for target kinase) |

Conclusion and Future Directions

This guide outlines a structured, multi-tiered approach for the comprehensive biological screening of 2-((2-Amino-4-bromophenyl)amino)ethanol. By leveraging structural analogies to inform a hypothesis-driven workflow, researchers can efficiently and systematically uncover the compound's potential therapeutic activities. Positive results from this screening cascade would provide a strong foundation for more advanced preclinical studies, including lead optimization, animal models, and detailed toxicological profiling. This framework is not only applicable to the title compound but also serves as a template for the initial investigation of other novel chemical entities in a drug discovery program.

References

- Vertex AI Search. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis.

- Pharmaron. ADMET Predictor: In Silico Screening | Early Drug Discovery.

- BenchChem. (2025). Protocol for Dihydrocoumarin Antioxidant Activity Assay (DPPH/ABTS).

- PubMed. (2020, July 31). Open access in silico tools to predict the ADMET profiling of drug candidates.

- In Silico Tools and Software to Predict ADMET of New Drug Candidates.

- ibidi GmbH. Wound Healing and Migration Assay | Principle.

- Four convenient methods for the determination of enzyme inhibitor constants.

- Abcam. Wound healing assay.

- Clinical and Laboratory Standards Institute. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.

- DrugPatentWatch. (2025, August 28). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.

- Cell Biolabs, Inc. CytoSelect™ 24-Well Wound Healing Assay.

- Simulations Plus. ADMET Predictor®.

- PubMed. (1982, September 1). A quick method for the determination of inhibition constants.

- CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing.

- Sigma-Aldrich. Enzyme Inhibitor Terms and Calculations.

- Neliti. (2022, June 27). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.

- SciSpace. A graphical method for determining inhibition parameters for partial and complete inhibitors.

- 4Dcell. Wound Healing Assay.

- PMC. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages.

- PMC. (2025, August 7). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions.

- A comparison of abts and dpph methods for assessing the total antioxidant capacity of human.

- Clinical and Laboratory Standards Institute. M100 - Performance Standards for Antimicrobial Susceptibility Testing.

- CLSI. (2024). CLSI 2024 M100Ed34(1).

- ResearchGate. (2020, November 9). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol.

- Wikipedia. Phenylethanolamine.

- Ketone Pharma. (2024, August 30). 4-Bromoaniline: Properties, Applications, Safety & Insights.

- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.

- Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide.

- MDPI. (2023, July 26). DPPH Radical Scavenging Assay.

- Abcam. MTT assay protocol.

- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- ATCC. MTT Cell Proliferation Assay.

- Merck Millipore. MTT Assay Protocol for Cell Viability and Proliferation.

- Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2022, July 18).

- PubMed. (2007, November 15). Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors.

- PubMed. (1977, April). The effects of an inhibitor of phenylethanolamine N-methyltransferase upon stimulated adrenal catecholamine release and excretion in the rat.

- PMC - NIH. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors.

- Chemicalbook. (2023, December 18). 4-Bromoaniline: synthesis and applications in organic synthesis.

- ChemicalBook. 2-((2-aMino-4-broMophenyl)aMino)ethanol.

- ACS Publications. Synthesis and structure-activity relationships among .alpha.-adrenergic receptor agonists of the phenylethanolamine type.

Sources

- 1. 2-((2-aMino-4-broMophenyl)aMino)ethanol CAS#: 90002-50-9 [chemicalbook.com]

- 2. media.neliti.com [media.neliti.com]

- 3. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 4. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 7. The effects of an inhibitor of phenylethanolamine N-methyltransferase upon stimulated adrenal catecholamine release and excretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmaron.com [pharmaron.com]

- 10. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 12. drugpatentwatch.com [drugpatentwatch.com]

- 13. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 14. clyte.tech [clyte.tech]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. atcc.org [atcc.org]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 20. nih.org.pk [nih.org.pk]

- 21. Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. iacld.com [iacld.com]

- 23. darvashco.com [darvashco.com]

- 24. food.actapol.net [food.actapol.net]

- 25. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 28. clyte.tech [clyte.tech]

- 29. ibidi.com [ibidi.com]

- 30. Wound healing assay | Abcam [abcam.com]

- 31. cellbiolabs.com [cellbiolabs.com]

- 32. 4dcell.com [4dcell.com]

- 33. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

- 35. scispace.com [scispace.com]

Methodological & Application

Strategic Heterocycle Construction from 2-((2-Amino-4-bromophenyl)amino)ethanol

Executive Summary

This application note details the synthetic utility of 2-((2-Amino-4-bromophenyl)amino)ethanol (referred to hereafter as Scaffold A ) as a divergent precursor for privileged heterocyclic scaffolds. Unlike simple phenylenediamines, Scaffold A possesses three distinct reactive handles: a primary amine, a secondary acyclic amine, and a pendant primary alcohol.

This guide provides validated protocols for converting Scaffold A into quinoxalines and benzimidazoles , with specific emphasis on controlling regiochemistry—a common pitfall in heterocycle synthesis. By leveraging the pre-installed N-hydroxyethyl group, researchers can access N1-functionalized heterocycles with complete regiocontrol, avoiding the mixture of isomers typically seen when alkylating pre-formed bicyclic systems.

Scaffold Analysis & Regiochemical Logic

Before initiating synthesis, it is critical to understand how the asymmetry of Scaffold A dictates the structure of the final product.

-

The Nucleophilicity Gradient: The secondary amine (N1, attached to the hydroxyethyl group) is more electron-rich than the primary amine (N2), but also more sterically hindered. However, in cyclization reactions involving 1,2-dicarbonyls or carboxylic acid derivatives, the pre-existing N-alkylation "locks" the position of the substituents.

-

Regiochemical Outcome:

-

Quinoxalines: The bromine atom, originally para to the secondary amine, maps to the C6 position of the quinoxaline ring.

-

Benzimidazoles: The bromine atom maps to the C5 position of the benzimidazole ring.

-

Mechanistic Divergence Flowchart

The following diagram illustrates the divergent pathways available from Scaffold A .

Figure 1: Divergent synthetic pathways from the diamine precursor. Note the distinct regiochemical outcomes (6-bromo vs. 5-bromo) depending on the ring size formed.

Protocol A: Synthesis of 1-(2-hydroxyethyl)-6-bromoquinoxaline

This protocol utilizes the condensation of the 1,2-diamine with glyoxal. While simple in theory, the presence of the free hydroxyl group requires specific solvent choices to ensure solubility and prevent polymerization side reactions.

Materials

-

Substrate: 2-((2-Amino-4-bromophenyl)amino)ethanol (1.0 equiv)

-

Reagent: Glyoxal (40% w/w aqueous solution) (1.2 equiv)

-

Solvent: Ethanol (Absolute)

-

Catalyst: None required (or cat. Iodine for oxidative assist if starting material is partially oxidized)

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of Scaffold A in 10 mL of absolute ethanol. The solution may appear dark brown/red due to the aniline functionality.

-

Addition: Add 1.2 mmol of glyoxal solution dropwise at room temperature.

-

Expert Insight: Do not add the glyoxal all at once. The exotherm is mild, but slow addition prevents the formation of oligomeric imines.

-

-

Reflux: Heat the mixture to reflux (80 °C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting diamine is polar; the quinoxaline product will be slightly less polar but distinct.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Crucial Step: The residue often contains polymeric glyoxal species. Dissolve the crude residue in DCM and wash with water (2x) to remove excess glyoxal.

-

-

Purification: Purify via flash column chromatography (SiO2).

-

Gradient: 0% to 5% Methanol in Dichloromethane.

-

Yield Expectation: 85–92%.

-

Data Validation:

-

1H NMR (DMSO-d6): Look for the characteristic quinoxaline protons at positions 2 and 3 (singlets or tight doublets around 8.8–9.0 ppm). The ethyl chain protons will appear as triplets around 3.8 ppm (N-CH2) and 4.5 ppm (O-CH2).

Protocol B: Synthesis of 1-(2-hydroxyethyl)-5-bromo-1H-benzimidazole

Synthesis of the benzimidazole scaffold is best achieved using orthoesters. This method is superior to the use of formic acid for this specific substrate because it avoids the formation of O-formylated side products on the alcohol chain, which can occur under harsh acidic conditions.

Materials

-

Substrate: 2-((2-Amino-4-bromophenyl)amino)ethanol (1.0 equiv)

-

Reagent: Triethyl orthoformate (TEOF) (5.0 equiv - acts as solvent/reagent)

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) (5 mol%) or Sulfamic acid (10 mol%)

Step-by-Step Methodology

-

Preparation: Place 1.0 mmol of Scaffold A in a dry round-bottom flask.

-

Reagent Addition: Add triethyl orthoformate (3–5 mL per mmol). Add the catalytic acid.[1]

-

Cyclization: Heat the mixture to 100 °C (reflux of TEOF is ~146 °C, but 100 °C is sufficient). Stir for 4–6 hours.

-

Solvent Removal: TEOF is volatile. Remove excess reagent via rotary evaporation.

-

Hydrolysis (If needed): If the alcohol group was inadvertently formylated (forming a formate ester), treat the crude residue with K2CO3 (2 equiv) in MeOH/Water (9:1) for 30 minutes at RT to deprotect the alcohol.

-

Purification: Recrystallization is often sufficient.

-

Solvent System: Ethyl Acetate/Hexanes.[4]

-

Alternative: Column chromatography (5% MeOH/DCM).

-

Regiochemistry Note: The product is 5-bromo , not 6-bromo. The N-alkyl group (N1) directs the numbering. The bromine is para to N1 in the starting material, which corresponds to position 5 in the fused system.

Comparative Data & Troubleshooting

Yield & Condition Comparison

| Target Heterocycle | Reagent | Conditions | Typical Yield | Key Impurity |

| Quinoxaline | Glyoxal | EtOH, Reflux, 4h | 88% | Glyoxal oligomers |

| Quinoxaline | Benzil | AcOH, Reflux, 2h | 82% | Unreacted Benzil |

| Benzimidazole | Formic Acid | 100 °C, 12h | 65% | O-Formyl ester |

| Benzimidazole | TEOF | p-TsOH, 100 °C, 4h | 91% | None (clean) |

Troubleshooting Guide

Problem 1: Low Solubility of Starting Material.

-

Cause: The hydroxyl and amino groups create strong hydrogen bonding networks.

-

Solution: Use 2,2,2-Trifluoroethanol (TFE) or HFIP as a solvent. These fluorinated alcohols disrupt hydrogen bonding and accelerate condensation reactions significantly [1].

Problem 2: "Spot-to-Spot" Conversion Stalls.

-

Cause: Oxidation of the diamine starting material to a quinone-diimine species (dark black color) before cyclization.

-

Solution: Perform reactions under an inert atmosphere (Nitrogen/Argon). Add an antioxidant like sodium metabisulfite if using aqueous aldehyde methods.

Problem 3: Regioisomer Confusion.

-

Validation: Use NOESY NMR .

-

For Benzimidazole (5-bromo): You should see a strong NOE correlation between the N1-CH2 protons and the aromatic proton at C7 (which is a doublet, ortho to C6). You will not see NOE to the C4 proton (singlet-like).

-

For Quinoxaline (6-bromo): The N1-CH2 protons will show NOE to the C8 proton.

-

Advanced Application: Post-Cyclization Functionalization

Once the heterocycle is formed, the Bromine and Hydroxyl groups serve as orthogonal handles for drug discovery campaigns.

Workflow for Library Generation

-

Handle A (Bromine): Suzuki, Buchwald, or Sonogashira coupling.

-

Protocol: Pd(dppf)Cl2, K2CO3, Dioxane/Water, 90 °C.

-

-

Handle B (Hydroxyl): Conversion to mesylate (MsCl/TEA) followed by displacement with secondary amines (morpholines, piperazines) to generate solubility-enhancing side chains.

Figure 2: Sequential functionalization strategy utilizing the orthogonal reactivity of the bromide and alcohol handles.

References

-

Khaskar, B. et al. (2013). "Fluorinated Alcohols: A Green Medium for the Synthesis of Quinoxalines."[6] Journal of Fluorine Chemistry.

-

Narsaiah, A. V. et al. (2013). "A Simple and Efficient Protocol for the Synthesis of Quinoxalines Catalyzed by Pyridine." ACG Publications.

-

Bahrami, K. et al. (2007). "A Simple and Efficient Procedure for the Synthesis of Substituted Benzimidazoles." Synthesis.

-

Dubey, R. et al. (2007). "Synthesis of 2-Substituted Benzimidazoles Using Microwave Irradiation." Chemical and Pharmaceutical Bulletin.

-

BenchChem Technical Support. (2025). "Regioselectivity in Benzimidazole Synthesis from N-substituted Diamines."

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwtterionic Cu(â ¡)/calix[4]arene complex [html.rhhz.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. acgpubs.org [acgpubs.org]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 2-((2-Amino-4-bromophenyl)amino)ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-((2-amino-4-bromophenyl)amino)ethanol and its derivatives. These compounds are valuable intermediates in medicinal chemistry and drug discovery, serving as scaffolds for a variety of pharmacologically active agents.[1][2] This guide details the step-by-step synthetic protocols, explains the underlying chemical principles, and offers insights into reaction optimization and characterization of the target molecules. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.

Introduction: Significance and Applications

Substituted aminophenols and their derivatives are crucial building blocks in the synthesis of a wide range of heterocyclic compounds with significant biological activities.[3] Specifically, the 2-((2-amino-4-bromophenyl)amino)ethanol scaffold incorporates a halogenated aniline moiety, which is a key feature in many pharmaceutical compounds due to its ability to modulate pharmacokinetic and pharmacodynamic properties. The bromine atom provides a handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the synthesis of diverse compound libraries for drug screening.

The ethanolamine side chain introduces a hydrophilic character and potential hydrogen bonding interactions, which can be critical for target binding and solubility. Derivatives of this scaffold have potential applications as intermediates in the synthesis of anti-inflammatory, antimicrobial, and anticancer agents.[4]

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-((2-amino-4-bromophenyl)amino)ethanol derivatives can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-4-bromophenol. The second step is the N-alkylation of this intermediate with a suitable ethanol derivative.

Visualizing the Synthetic Workflow

Caption: Overall synthetic workflow for 2-((2-Amino-4-bromophenyl)amino)ethanol.

Detailed Experimental Protocols

PART 1: Synthesis of 2-Amino-4-bromophenol

This protocol is adapted from established methods for the reduction of nitrophenols.[5]

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 4-Bromo-2-nitrophenol | Starting material |

| 5% Rhodium on Carbon (Rh/C) | Catalyst |

| Tetrahydrofuran (THF) | Solvent |

| Hydrogen (H₂) gas | Reducing agent |

| Celite® | Filtration aid |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer | Agitation |

| Hydrogenation apparatus | To provide H₂ atmosphere |

| Filtration setup | To remove catalyst |

| Rotary evaporator | Solvent removal |

Protocol:

-

Reaction Setup: In a suitable round-bottom flask, dissolve 4-bromo-2-nitrophenol (e.g., 50.7 g, 233 mmol) in tetrahydrofuran (THF, 500 mL).

-

Catalyst Addition: To this solution, carefully add 5% Rhodium on Carbon (Rh/C) (e.g., 5.00 g).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon or positive pressure).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 11-12 hours).

-

Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-amino-4-bromophenol as a solid. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR or other analytical methods.

Expected Yield: ~99%[5]

PART 2: Synthesis of 2-((2-Amino-4-bromophenyl)amino)ethanol

This protocol is based on general principles of N-alkylation of anilines with alkyl halides.[6][7]

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 2-Amino-4-bromophenol | Starting material |

| 2-Bromoethanol | Alkylating agent |

| Potassium Carbonate (K₂CO₃) | Base |

| Acetonitrile (ACN) | Solvent |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss |

| Magnetic stirrer and hotplate | For heating and agitation |

| TLC plates | Reaction monitoring |

| Separatory funnel | For extraction |

| Diethyl ether | Extraction solvent |

| Saturated NaCl solution (brine) | Washing agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |

| Rotary evaporator | Solvent removal |

| Silica gel for column chromatography | Purification |

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-bromophenol (e.g., 10 mmol, 1.88 g) and acetonitrile (50 mL).

-

Base Addition: Add potassium carbonate (e.g., 15 mmol, 2.07 g) to the suspension. Stir the mixture at room temperature for 10 minutes.

-

Alkylating Agent Addition: Add 2-bromoethanol (e.g., 11 mmol, 0.78 mL) dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether (50 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium chloride solution (2 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure 2-((2-amino-4-bromophenyl)amino)ethanol.

Causality Behind Experimental Choices:

-

Excess Aniline Derivative: While not explicitly stated in this specific protocol, in many N-alkylation reactions of anilines, an excess of the aniline is used to minimize the formation of the dialkylated byproduct, as the secondary amine product is often more nucleophilic than the starting primary amine.[7]

-

Choice of Base: Potassium carbonate is a mild and inexpensive base suitable for this type of reaction. It is strong enough to deprotonate the phenolic hydroxyl group and facilitate the nucleophilic attack of the amino group.

-

Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions. It effectively dissolves the reactants and facilitates the reaction without interfering with it.

Visualizing the N-Alkylation Mechanism

Caption: Simplified mechanism of the N-alkylation reaction.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, methylene protons of the ethanol chain, and amine/hydroxyl protons. |

| ¹³C NMR | Signals corresponding to the aromatic carbons and the aliphatic carbons of the ethanol side chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C₈H₁₁BrN₂O, MW: 231.09).[8] |

| IR Spectroscopy | Characteristic peaks for N-H and O-H stretching, as well as C-N and C-O stretching. |

| Melting Point | A sharp melting point indicates high purity. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

4-Bromo-2-nitrophenol and 2-amino-4-bromophenol are potentially hazardous chemicals and should be handled with care.[1]

-

2-Bromoethanol is toxic and a lachrymator. Handle with extreme caution.

-

Hydrogen gas is flammable. Ensure there are no ignition sources when performing the hydrogenation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield in N-Alkylation | Incomplete reaction. | Increase reaction time or temperature. Ensure the base is dry and of good quality. |

| Side reactions (e.g., dialkylation). | Adjust the stoichiometry of the reactants (e.g., use an excess of the aniline). | |

| Impure Product | Incomplete reaction or side products. | Optimize the purification step (e.g., try a different solvent system for chromatography). |

| No Reaction | Deactivated catalyst (for hydrogenation). | Use fresh catalyst. |

| Poor quality reagents. | Use freshly purified or new reagents. |

Conclusion

The synthetic protocols detailed in this application note provide a reliable and efficient method for the preparation of 2-((2-amino-4-bromophenyl)amino)ethanol derivatives. By understanding the underlying chemical principles and following the step-by-step instructions, researchers can successfully synthesize these valuable intermediates for their drug discovery and development programs.

References

-

[Synthesis and antimicrobial evaluation of new-

-

.pdf)

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Amidino substituted 2-aminophenols: biologically important building blocks for the amidino-functionalization of 2-substituted benzoxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 2-[(4-Bromobenzylidene)amino]ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-((2-aMino-4-broMophenyl)aMino)ethanol CAS#: 90002-50-9 [chemicalbook.com]

- 9. connectsci.au [connectsci.au]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-((2-Amino-4-bromophenyl)amino)ethanol

[1]

Ticket ID: PUR-BR-DIAMINE-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Status: Active Subject: Overcoming oxidation, oiling, and streaking during purification.[1]

Executive Summary: The Molecule's Personality

This molecule is a halogenated o-phenylenediamine .[1][2] This structural class presents a specific "triad of trouble" during purification:

-

Oxidative Instability: The electron-rich diamine core rapidly oxidizes to quinone imines or phenazines (turning the sample black/purple) upon exposure to air.

-

Amphiphilic Polarity: The hydrophobic bromo-phenyl ring fights against the hydrophilic ethanolamine tail, often leading to "oiling out" rather than crystallizing.

-

Silica Interaction: The basic amine nitrogens interact strongly with acidic silanols, causing severe streaking during chromatography.[3]

Module 1: Oxidation Management (The "Black Tar" Issue)

Q: My crude product turned from a pale brown solid to a black tar within hours of filtration. Is it ruined?

A: Not necessarily, but you are witnessing rapid oxidative polymerization. o-Phenylenediamines are notorious for this.[1] The "tar" is often a surface layer of oxidized byproducts (phenazines) coating the bulk material.

The Fix (Reductive Workup): You must introduce a reducing agent during the purification to scavenge oxygen.

-

The "Dithionite Wash": During your aqueous workup or recrystallization, add Sodium Dithionite (Na₂S₂O₄) . It acts as a sacrificial antioxidant.

-

Protocol:

-

Dissolve the crude "tar" in minimal hot Ethanol (degassed).

-

Add a saturated aqueous solution of Sodium Dithionite (approx. 5-10% w/w relative to substrate).[1]

-

The solution should lighten in color (e.g., black

reddish-brown). -

Proceed immediately to recrystallization under Argon/Nitrogen.

-

Q: Can I just use standard silica chromatography to clean it? A: Only if you are fast and careful. Silica gel contains trapped oxygen and iron impurities that can catalyze the oxidation of this diamine on the column. If you must use a column, flush it with inert gas first or use the "Amine-Modified" technique described in Module 3.

Module 2: Recrystallization Strategy (Primary Method)

Q: I tried recrystallizing from Ethanol, but it "oiled out" at the bottom. How do I get crystals?

A: "Oiling out" occurs because the compound's melting point is likely depressed by impurities, or the solvent polarity isn't quite right. The hydroxyethyl group makes it too soluble in pure ethanol, while the bromo-group makes it insoluble in water. You need a polarity-matched binary system .[1]

Recommended Solvent System: Ethanol/Water (with Dithionite)

| Parameter | Specification | Reason |

| Primary Solvent | Ethanol (Absolute) | Solubilizes the polar amine/alcohol tail.[1] |

| Anti-Solvent | Water (Degassed) | Forces the hydrophobic bromo-ring to aggregate.[1] |

| Additive | Na₂S₂O₄ (100 mg per g) | Prevents oxidation during heating. |

| Temperature | 65°C | Slow cooling is critical to avoid oiling.[1] |

Step-by-Step Protocol:

-

Dissolution: Suspend crude solid in Ethanol (5 mL/g). Heat to 60-65°C under N₂.[1]

-

Clarification: If insolubles remain (salts), filter hot through a Celite pad (pre-washed with hot ethanol).

-

Nucleation: Add warm (50°C) degassed Water dropwise until persistent turbidity appears (cloud point).

-

Re-solubilization: Add just enough Ethanol to clear the solution again.

-

Crystallization: Remove heat. Let it cool to RT slowly (wrap flask in foil). Then move to a -10°C freezer.

-

Harvest: Filter cold. Wash with cold 1:1 EtOH/Water containing a pinch of dithionite.

Module 3: Chromatography (The "Last Resort")

Q: Recrystallization failed. I need to run a column, but the compound streaks from baseline to solvent front. What is the correct mobile phase?

A: The streaking is caused by the basic amine groups hydrogen-bonding to the acidic silica hydroxyls. You must deactivate the silica .

The "Amine-Wash" Protocol: Do not just add triethylamine to your mobile phase; it often isn't enough.[1]

-

Pre-treatment: Slurry your silica gel in Hexanes containing 1% Triethylamine (Et₃N) . Pour the column.[3]

-

Flush: Flush with 2 column volumes of pure Hexanes to remove excess Et₃N.

-

Elution: Run your gradient.

-

Starting: 20% EtOAc in Hexanes.

-

Gradient: Increase to 80% EtOAc (or switch to DCM/MeOH if very polar).

-

Note: The pre-treatment neutralizes the most active acidic sites on the silica, allowing the diamine to elute as a tight band.

-

Visualization Workflow:

Caption: Decision matrix for purifying crude halogenated phenylenediamines based on physical state and purity.

Module 4: Storage & Stability

Q: I purified it yesterday, and today it's purple. How do I stop this?

A: This molecule is photosensitive and air-sensitive.[1]

-

Container: Amber glass vial (critical).

-

Headspace: Argon or Nitrogen flush is mandatory after every use.

-

Temperature: Store at -20°C.

-

Stabilizer: For long-term storage of large batches, leaving a trace of antioxidant is acceptable, but for analytical standards, store as the Hydrochloride Salt .

-

To make the salt: Dissolve free base in EtOH, add 2M HCl in Ether. The salt is significantly more stable to oxidation than the free base.

-

References & Authority

-

BenchChem Technical Support. (2025).[4][5] Preventing Oxidation of o-Phenylenediamine (OPD) Derivatives during Synthesis and Purification. BenchChem. Link

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for recrystallization of aromatic amines).

-

ChemicalBook. (2025). Product Entry: 2-((2-Amino-4-bromophenyl)amino)ethanol (CAS 90002-50-9).[1][6] Link

-

Sigma-Aldrich. (2025).[1] Technical Bulletin: Handling of Air-Sensitive Aromatic Amines. Link

-

PubChem. (2025). Compound Summary: 4-Bromobenzene-1,2-diamine derivatives. National Library of Medicine. Link

Sources

- 1. 4-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 323593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1,2-benzenediamine | 1575-37-7 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-((2-aMino-4-broMophenyl)aMino)ethanol CAS#: 90002-50-9 [chemicalbook.com]

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 2-((2-Amino-4-bromophenyl)amino)ethanol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-((2-Amino-4-bromophenyl)amino)ethanol. The critical parameter of reaction temperature is explored through a structured question-and-answer format, addressing common challenges and providing actionable, field-proven insights to optimize this specific N-arylation coupling reaction.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section establishes the fundamental concepts governing the reaction, providing the causal framework necessary for logical troubleshooting and optimization.

Q1: What type of reaction is the synthesis of 2-((2-Amino-4-bromophenyl)amino)ethanol, and what is the general mechanism?

The synthesis of 2-((2-Amino-4-bromophenyl)amino)ethanol from a precursor like 2,4-dibromoaniline and 2-aminoethanol is a cross-coupling reaction that forms a carbon-nitrogen (C-N) bond. This transformation is typically achieved via a palladium-catalyzed process known as the Buchwald-Hartwig amination.[1][2] Alternatively, a copper-catalyzed Ullmann coupling can also be employed, though it often requires harsher conditions.[3][4][5]

The generally accepted mechanism for the Buchwald-Hartwig reaction involves a catalytic cycle[6]:

-

Oxidative Addition: The active Pd(0) catalyst adds to the aryl bromide, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amino group of 2-aminoethanol coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

Q2: Why is temperature a critical parameter in this coupling reaction?

Temperature is arguably one of the most influential parameters in this synthesis, as it directly impacts reaction kinetics, catalyst stability, and the prevalence of side reactions.

-

Kinetics: Like most chemical reactions, the rate of the Buchwald-Hartwig amination increases with temperature. Sufficient thermal energy is required to overcome the activation energy barriers of the catalytic cycle, particularly the initial oxidative addition step.[7]

-

Catalyst Stability: While higher temperatures increase reaction rates, they can also lead to the thermal decomposition of the palladium catalyst or its associated ligands.[8] This deactivation can cause the reaction to stall or yield inconsistent results.

-

Side Reactions: Elevated temperatures can promote undesirable side reactions.[9] For this specific coupling, potential side reactions include hydrodehalogenation (replacement of the bromine with hydrogen), homocoupling of the starting materials, or degradation of the aminoethanol reactant.[10]

Q3: What is a reasonable starting temperature range for this type of N-arylation?